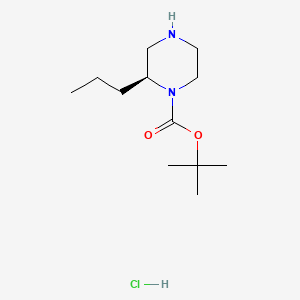

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Description

Historical Context and Development

The development of piperazine derivatives traces back to the early 20th century, when numerous researchers began synthesizing piperazine and substituted piperazine molecules as important pharmacophores. Piperazine itself was first utilized in the treatment of gout disease in the 19th century, with subsequent modifications of the piperazine moiety leading to applications in treating intestinal infections. The systematic exploration of piperazine derivatives gained momentum as researchers recognized their potential as privileged structural motifs in drug discovery.

The specific compound tert-butyl 2-propylpiperazine-1-carboxylate was first documented in chemical databases in 2007, with the parent compound receiving the PubChem identifier 21896482. The development of stereochemically defined variants, particularly the (S)-enantiomer, represents a more recent advancement in the field, reflecting the growing understanding of stereochemistry's role in determining molecular properties and biological activities. The synthesis methodology for Boc-protected piperazines has evolved significantly, with research demonstrating that various catalytic systems, including palladium and rhodium catalysts, can facilitate the formation of desired piperazine structures with high yields and enantiomeric purity.

The historical progression from simple piperazine applications to sophisticated stereochemically controlled derivatives illustrates the maturation of organic synthetic methodology. The introduction of protecting group strategies, particularly the tert-butoxycarbonyl (Boc) group, revolutionized the synthesis of complex piperazine derivatives by allowing selective functionalization while maintaining structural integrity during multi-step synthetic sequences.

Chemical Classification and Significance

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride belongs to several overlapping chemical classifications that define its properties and applications. Primarily, it is classified as a piperazine derivative, characterized by its six-membered heterocyclic ring containing two nitrogen atoms positioned at opposite vertices. The compound further belongs to the category of amino compounds due to the presence of the piperazine ring system, which contains reactive secondary amine functionalities.

The molecular formula of the base compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 grams per mole. The hydrochloride salt form increases the molecular weight to 264.79 grams per mole, with the molecular formula C₁₂H₂₅ClN₂O₂. This transformation significantly alters the compound's physical properties, particularly its solubility profile and crystalline characteristics.

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₅ClN₂O₂ |

| Molecular Weight | 228.33 g/mol | 264.79 g/mol |

| CAS Number | 1027511-67-6 | 1202993-25-6 |

| Chemical Classification | Amino Compound, Piperazine Derivative | Amino Compound, Hydrochloride Salt |

The significance of this compound lies in its role as a chiral building block for more complex molecular architectures. The presence of the tert-butoxycarbonyl protecting group makes it particularly valuable in synthetic organic chemistry, as this group can be selectively removed under mild acidic conditions without affecting other functional groups. The propyl substituent at the 2-position of the piperazine ring provides additional steric and electronic effects that can influence the compound's reactivity and selectivity in subsequent transformations.

Overview of Piperazine Derivatives in Chemical Science

Piperazine derivatives constitute one of the most significant classes of nitrogen-containing heterocycles in modern chemical science. Statistical analysis has revealed that piperazine ranks as the third most frequently used nitrogen-heterocycle in pharmaceutical small molecule drugs, positioned directly behind piperidine and pyridine in terms of prevalence. This prominence stems from the unique structural and electronic properties that the piperazine framework provides to molecular systems.

The piperazine ring system offers several advantageous characteristics that make it highly valued in chemical synthesis and molecular design. The six-membered ring with two opposing nitrogen atoms provides structural rigidity while maintaining sufficient flexibility for conformational adaptation. The presence of two nitrogen atoms creates opportunities for hydrogen bonding interactions and provides sites for further functionalization, enabling the construction of diverse molecular architectures.

Piperazine derivatives have found extensive applications across multiple therapeutic areas. The compound class has been incorporated into antibiotics, anticancer agents, antimicrobial compounds, antipsychotic medications, and antidepressants. Notable examples include ciprofloxacin in the antibiotic category, quetiapine in antipsychotic applications, and imatinib in anticancer therapy. These applications demonstrate the versatility of the piperazine scaffold in accommodating different pharmacological requirements.

| Therapeutic Area | Representative Compounds | Mechanism Class |

|---|---|---|

| Antibiotics | Ciprofloxacin, Norfloxacin | DNA Gyrase Inhibitors |

| Antipsychotics | Quetiapine, Aripiprazole | Dopamine Receptor Modulators |

| Anticancer | Imatinib, Dasatinib | Kinase Inhibitors |

| Antimicrobial | Various Fluoroquinolones | Bacterial Enzyme Inhibitors |

The synthetic chemistry of piperazine derivatives has evolved to encompass sophisticated methodologies for introducing chirality and controlling stereochemistry. Research has demonstrated that modifications to substitution patterns on the piperazine nucleus can lead to significant differences in the resulting compounds' properties. This structure-activity relationship understanding has driven the development of increasingly complex piperazine derivatives with precisely defined stereochemical features.

The incorporation of piperazine moieties into polymeric systems has emerged as an important area of research, particularly in the development of antimicrobial polymers. These macromolecular systems leverage the inherent properties of piperazine while providing enhanced stability and sustained activity profiles. The polymer applications demonstrate the continued expansion of piperazine chemistry beyond traditional small molecule applications.

Stereochemical Significance of S-Configuration

The stereochemical configuration of (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride represents a critical aspect of its chemical identity and potential applications. The designation "(S)" refers to the absolute configuration at the chiral center located at the 2-position of the piperazine ring, determined according to the Cahn-Ingold-Prelog priority system. This system provides an unambiguous method for defining stereochemical configuration using the designations "R" (from the Latin rectus, meaning right-handed) or "S" (from the Latin sinister, meaning left-handed).

The presence of a defined stereochemical center fundamentally alters the compound's three-dimensional structure and, consequently, its interactions with other chiral environments. In the case of (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride, the chiral center is created by the substitution pattern around the carbon atom at the 2-position of the piperazine ring, where the propyl group, hydrogen atom, and the ring connectivity create a non-superimposable arrangement.

The stereochemical significance extends beyond mere structural description to encompass practical implications for synthetic applications and potential biological activities. Chiral compounds often exhibit dramatically different properties from their enantiomeric counterparts, a phenomenon that has profound implications in areas ranging from catalysis to biological recognition processes. The specific (S)-configuration may confer unique reactivity patterns or selectivity profiles that distinguish it from the corresponding (R)-enantiomer.

| Stereochemical Parameter | Specification | Significance |

|---|---|---|

| Chiral Center Location | C-2 of Piperazine Ring | Defines Absolute Configuration |

| Configuration Designation | (S) | Left-handed Priority Arrangement |

| Molecular Chirality | Single Chiral Center | Creates Enantiomeric Pair |

| Configurational Stability | High | Stable Under Normal Conditions |

The synthesis of stereochemically pure compounds requires sophisticated methodology to ensure high enantiomeric excess. Research has shown that various catalytic systems can facilitate the formation of desired piperazine structures with high enantiomeric purity. The development of asymmetric synthetic routes and chiral resolution techniques has enabled access to stereochemically defined piperazine derivatives with the precision necessary for advanced chemical applications.

The configurational assignment follows established protocols for determining absolute stereochemistry. The Cahn-Ingold-Prelog system requires the assignment of priorities to the four substituents based on atomic numbers, followed by visualization of the priority sequence from the perspective that places the lowest priority group away from the observer. For (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride, this analysis confirms the (S)-configuration at the 2-position.

The maintenance of stereochemical integrity throughout synthetic transformations represents a significant challenge in the preparation and utilization of chiral piperazine derivatives. The compound's design incorporates structural features that promote configurational stability while providing reactive sites for further elaboration. The tert-butyl protecting group serves not only as a synthetic handle but also as a steric shield that can influence the stereochemical outcome of subsequent reactions.

Properties

IUPAC Name |

tert-butyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARVVALJLDDLV-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-propylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve steps such as:

Protection of the amine group: Using tert-butyl groups to protect the amine functionality.

Formation of the piperazine ring: Through cyclization reactions.

Introduction of the propyl group: Via alkylation reactions.

Formation of the hydrochloride salt: By treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving:

Batch or continuous flow reactors: To control reaction parameters.

Purification steps: Such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: Where the compound is oxidized to form different products.

Reduction: Involving the reduction of functional groups within the molecule.

Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: Can produce amines or alcohols.

Substitution: Results in the formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to receptors: Modulating their activity.

Inhibiting enzymes: Affecting metabolic pathways.

Interacting with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under sealed, dry conditions at room temperature .

- Purity : Typically available at ≥95% purity, with analytical confirmation via HPLC or NMR .

- Safety : Classified under UN 2811 (Toxic Solid, Organic), with hazard statements including H302 (harmful if swallowed) and H315 (causes skin irritation) .

The structural and functional nuances of (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride are best understood through comparison with analogs differing in substituents, stereochemistry, or backbone modifications. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Key Insights :

Stereochemical Impact : The (R)-enantiomer (CAS 1217449-00-7) exhibits near-identical physicochemical properties but may differ in pharmacological activity due to enantioselective interactions .

Alkyl Chain Length : Butyl-substituted analogs (CAS 1212133-43-1) show higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Bulkier Groups : The tert-butyl variant (CAS 1381947-73-4) demonstrates how steric bulk can influence metabolic stability, a critical factor in drug design .

Biological Activity

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is characterized by the following structural formula:

- Molecular Formula : C12H20ClN2O2

- Molecular Weight : 248.75 g/mol

The compound features a piperazine ring, which is known for its diverse biological activities, and a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including (S)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride.

- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis mechanisms.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of piperazine derivatives has been extensively researched. (S)-tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride has shown promise in various cancer models.

Case Study: Cytotoxic Effects on Tumor Cells

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF7) and lung (A549) carcinoma cells.

- Findings : The compound exhibited significant cytotoxicity with IC50 values of 15 µM for MCF7 and 20 µM for A549 cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 15 | Induction of apoptosis | |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Neuropharmacological Effects

Piperazine derivatives are also being investigated for their neuropharmacological effects. The compound has been noted for its ability to modulate neurotransmitter systems.

The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in synaptic clefts. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride?

The synthesis typically involves:

Boc Protection : Piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃) to form tert-butyl piperazine-1-carboxylate .

Chiral Introduction of Propyl Group : The (S)-configured propyl substituent is introduced via alkylation or reductive amination. For example, reacting Boc-piperazine with (S)-2-propyl bromide in the presence of a chiral catalyst or using asymmetric synthesis techniques .

Hydrochloride Salt Formation : The free base is treated with HCl in a solvent like diethyl ether or methanol to precipitate the hydrochloride salt.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) ensures high purity (>95%) .

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF, 20°C, 2h | 85–90 | >98 |

| Alkylation | (S)-2-propyl bromide, K₂CO₃, DMF, 60°C, 12h | 70–75 | >95 |

| Salt Formation | HCl (gas), Et₂O, 0°C | 90–95 | >99 |

Q. How is the structural identity of this compound confirmed?

A combination of analytical methods is used:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H), piperazine backbone (δ 3.0–4.0 ppm), and propyl substituent (δ 0.9–1.6 ppm for -CH₂CH₂CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ for C₁₂H₂₄N₂O₂·HCl: calc. 279.17, observed 279.18) .

- X-ray Crystallography : Single-crystal analysis using SHELXL () resolves the (S)-configuration and hydrogen-bonding network in the hydrochloride salt .

Q. What are the recommended storage conditions to ensure stability?

Q. How is purity assessed, and what thresholds are acceptable for research use?

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA); purity ≥95% is acceptable for most studies .

- Elemental Analysis : Matches calculated C, H, N, Cl content within ±0.4% .

- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (ee) >98% for the (S)-enantiomer .

Advanced Questions

Q. How can enantiomeric purity be rigorously validated, especially in chiral synthetic intermediates?

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IB) and mobile phases like hexane/isopropanol .

- NMR with Chiral Solvating Agents : Eu(hfc)₃ induces splitting of diastereotopic proton signals, enabling ee quantification .

- Circular Dichroism (CD) : Correlates optical activity with configuration, though limited by sample concentration requirements .

Q. How should researchers resolve contradictions in solubility data across studies?

- Method Standardization : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .

- Temperature Control : Measure solubility at 25°C ± 0.5°C to minimize variability.

- Degradation Checks : Perform stability-indicating assays (e.g., stressed conditions: 40°C/75% RH for 7 days) to rule out hydrolysis artifacts .

Q. What experimental strategies are used to study its potential in medicinal chemistry?

- In Vitro Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to piperazine’s prevalence in CNS drug scaffolds .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying propyl chain length) and correlate with potency/selectivity .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Disorder in the Propyl Chain : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy factors .

- Twinned Crystals : Apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

- Hydrogen Bonding Networks : Distance-angle restraints (DFIX) ensure accurate modeling of HCl interactions with piperazine N-atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.